molecular formula C23H24N4O4 B2835997 N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide CAS No. 1903386-28-6

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide

Cat. No.: B2835997
CAS No.: 1903386-28-6
M. Wt: 420.469
InChI Key: WOIDQVPMOUYUFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is a useful research compound. Its molecular formula is C23H24N4O4 and its molecular weight is 420.469. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Diversity-Oriented Synthesis and Cyclization Techniques

Research in the domain of synthetic organic chemistry has developed methods for the synthesis of complex molecules like 2,3-dihydrobenzo[f][1,4]oxazepin-3-ones, utilizing the Ugi reaction and Mitsunobu cyclization. This approach is significant for creating a variety of chemical entities with potential biological activities, offering a foundation for further exploration of similar compounds (Moni et al., 2014). Additionally, the synthesis of 1,3,4-oxadiazoline derivatives, noted for their antibacterial and antifungal effects, underscores the importance of these methods in generating bioactive molecules (Hu Jun-fu et al., 2006).

Catalytic Enantioselective Reactions

Catalytic enantioselective reactions involving cyclic imines, such as dibenzo[b,f][1,4]oxazepines, have been explored for the synthesis of chiral derivatives. These reactions are crucial for producing compounds with high enantioselectivity, which could be important for developing new drugs with specific biological activities (Munck et al., 2017).

Biological Activities and Potential Applications

The study of 1,3,4-oxadiazole derivatives has revealed significant biological activities, including antibacterial and antifungal properties. This highlights the potential therapeutic applications of compounds structurally related to N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide (Gautam et al., 2016). Furthermore, the design and synthesis of novel benzoxepine-1,2,3-triazole hybrids with antibacterial and anticancer activities demonstrate the versatility and importance of these chemical frameworks in medicinal chemistry (Kuntala et al., 2015).

Spectroscopic and Structural Analysis

Spectroscopic and X-ray diffraction studies of benzimidazole fused-1,4-oxazepines provide valuable insights into the molecular structure and properties of these compounds. Such analyses are essential for understanding the interaction mechanisms of these molecules with biological targets and could aid in the design of more effective therapeutic agents (Almansour et al., 2016).

Properties

IUPAC Name

3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c1-16-6-2-4-8-18(16)23-25-21(31-26-23)11-10-20(28)24-12-13-27-14-17-7-3-5-9-19(17)30-15-22(27)29/h2-9H,10-15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIDQVPMOUYUFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CCC(=O)NCCN3CC4=CC=CC=C4OCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.